

A Technical Guide to TCO-PEG8-Amine: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: TCO-PEG8-amine

Cat. No.: B15542660

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG8-amine is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and molecular imaging. Its unique structure, featuring a trans-cyclooctene (TCO) group, a terminal primary amine, and an eight-unit polyethylene glycol (PEG) spacer, offers a powerful combination of rapid, bioorthogonal reactivity and enhanced physicochemical properties. This guide provides an in-depth overview of the core attributes of **TCO-PEG8-amine**, detailed experimental protocols for its application, and visual representations of key chemical processes and workflows.

Core Properties of TCO-PEG8-Amine

TCO-PEG8-amine is a versatile tool in chemical biology and drug development, enabling the precise and efficient linkage of molecules. Its utility is derived from the distinct functionalities of its three core components: the TCO group for bioorthogonal "click chemistry," the amine group for conventional bioconjugation, and the PEG8 spacer for improved solubility and reduced steric hindrance.

Physicochemical Data

The quantitative properties of **TCO-PEG8-amine** are summarized in the table below, providing essential information for experimental design and execution.

Property	Value	Source(s)
Molecular Weight	564.7 g/mol	[1]
Chemical Formula	C27H52N2O10	[1]
CAS Number	2353409-92-2	[1]
Purity	≥95% - 98%	[1][2]
Solubility	DMSO, DCM, DMF	[1]
Storage Conditions	-20°C, protected from light and moisture	[1][2]

Structural Components and Functionality

- **Trans-cyclooctene (TCO) Group:** The TCO moiety is the cornerstone of this linker's utility in bioorthogonal chemistry. It undergoes an exceptionally fast and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules. [1] This "click" reaction is notable for its biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[3]
- **Amine (NH₂) Group:** The terminal primary amine provides a versatile handle for conjugation to a wide range of biomolecules and surfaces. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, forming stable amide bonds.[1]
- **Polyethylene Glycol (PEG8) Spacer:** The eight-unit PEG linker confers several advantageous properties. It enhances the aqueous solubility of the molecule and any subsequent conjugates.[1] The length and flexibility of the PEG chain also mitigate steric hindrance, allowing for more efficient conjugation to bulky biomolecules. In the context of drug development, PEGylation can improve the pharmacokinetic profile of therapeutics.

Key Applications

The dual reactivity of **TCO-PEG8-amine** makes it a valuable reagent in a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics.

- **Bioconjugation and Labeling:** Its primary application is in the precise and stable linkage of biomolecules. This includes protein-protein conjugation, antibody-drug conjugation, and the attachment of fluorescent dyes or other reporter molecules for imaging and diagnostic purposes.^[2]^[3]
- **PROTAC Development:** **TCO-PEG8-amine** can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker is a common component in PROTAC design, influencing the molecule's solubility and the formation of the ternary complex.
- **Live-Cell Imaging:** The bioorthogonal nature of the TCO-tetrazine ligation is ideal for applications in living systems. A common strategy involves a two-step "pre-targeting" approach where a TCO-modified antibody is first administered, followed by a smaller, tetrazine-labeled imaging agent that can rapidly bind to the pre-targeted antibody.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving TCO-PEG linkers.

Protocol for Labeling Proteins with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester. This is the first step in a two-step labeling strategy.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-PEG_n-NHS ester (the length of the PEG linker can be varied)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[\[4\]](#)
- TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[\[4\]](#)
- Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[\[4\]](#)
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[\[4\]](#)
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[\[4\]](#)
- Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[\[4\]](#)

Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

- TCO-functionalized Protein A (prepared as in Protocol 3.1)
- Tetrazine-functionalized Protein B
- Reaction Buffer (e.g., PBS, pH 6.0-9.0)

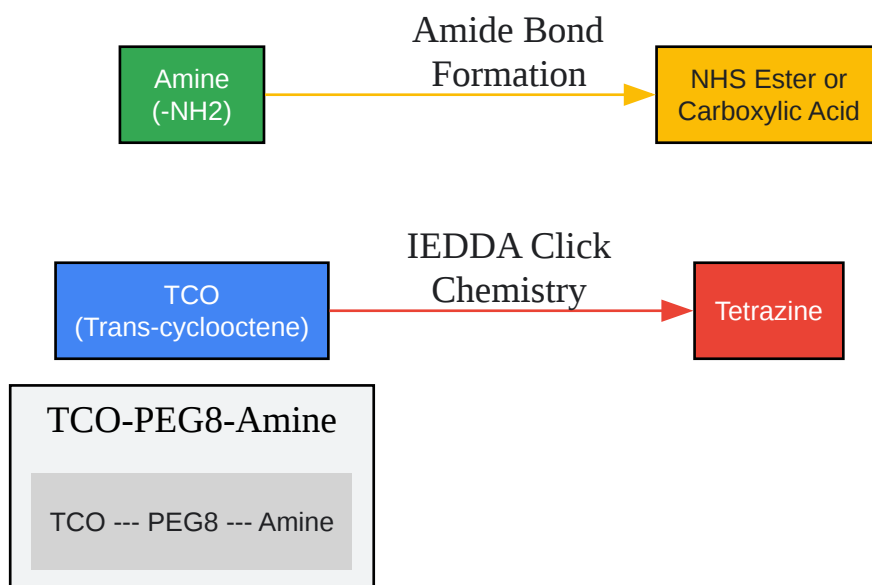
Procedure:

- **Reactant Preparation:** Prepare the TCO-containing protein and the tetrazine-containing protein in the reaction buffer.
- **Ligation Reaction:** Mix the TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[\[5\]](#)
- **Incubation:** Incubate the reaction mixture at room temperature with gentle rotation. The incubation time can range from 30 minutes to 2 hours, depending on the reactants and their concentrations.[\[5\]](#) The reaction can also be performed at 4°C, which may require a longer incubation period.[\[5\]](#)
- **Monitoring the Reaction (Optional):** The progress of the ligation can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[\[2\]](#)[\[5\]](#)
- **Purification:** The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.[\[5\]](#)
- **Storage:** Store the final conjugate at 4°C until further use.[\[5\]](#)

Visualizing Workflows and Reactions

Diagrams generated using Graphviz (DOT language) illustrate key processes involving **TCO-PEG8-amine**.

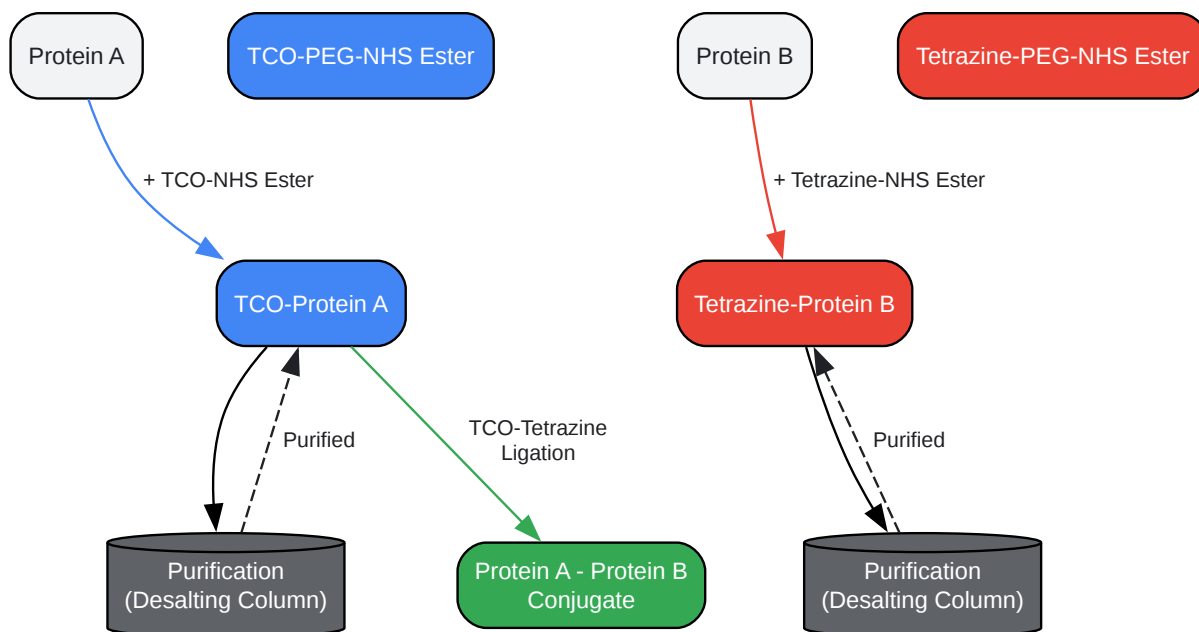
TCO-PEG8-Amine Functionality



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Caption: Dual reactivity of **TCO-PEG8-Amine**.

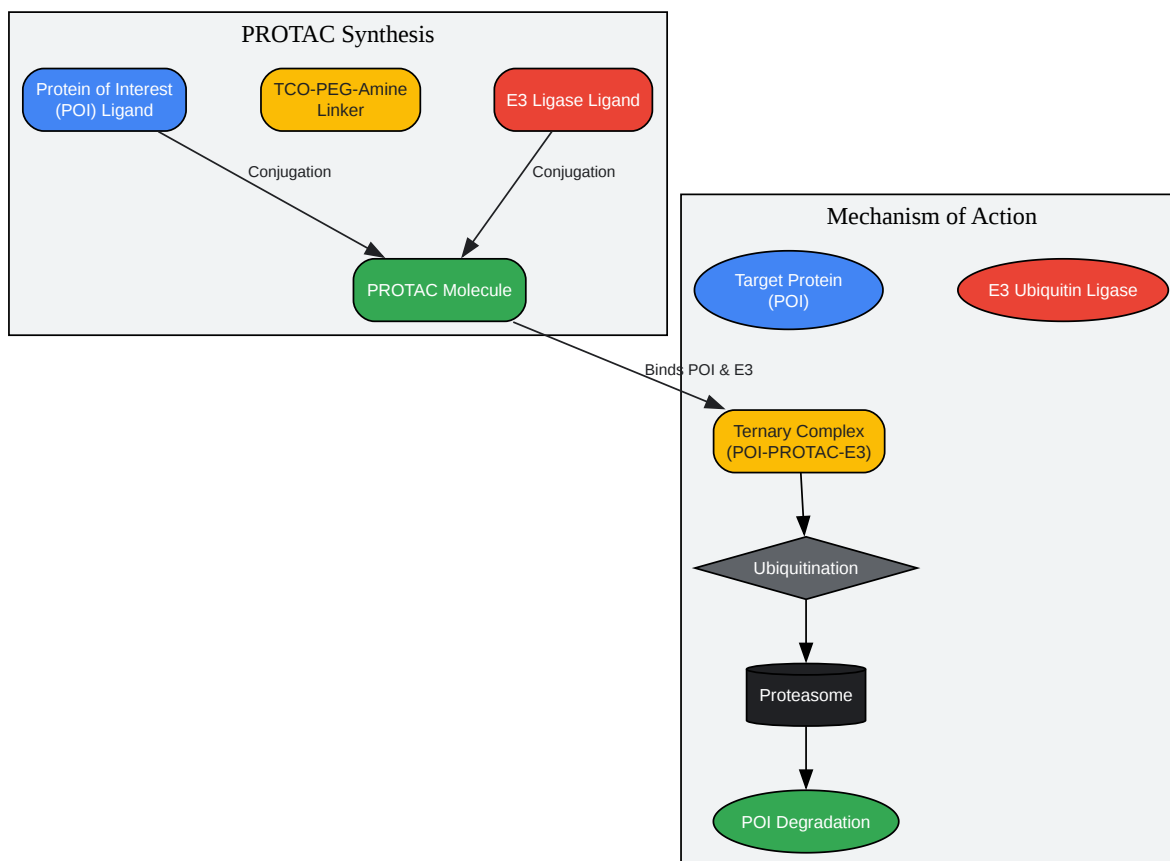
Two-Step Protein Labeling and Ligation Workflow



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Caption: Workflow for protein-protein conjugation.

PROTAC Synthesis and Mechanism of Action



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